Product packaging for S-Butyl chlorothioformate(Cat. No.:CAS No. 13889-94-6)

S-Butyl chlorothioformate

Cat. No.: B086781
CAS No.: 13889-94-6
M. Wt: 152.64 g/mol
InChI Key: YGLZPZAKCIKQKR-UHFFFAOYSA-N
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Description

Overview of Chlorothioformate Derivatives in Modern Synthesis

Chlorothioformate derivatives are a class of organosulfur compounds that serve as important intermediates and reagents in modern organic synthesis. Structurally similar to chloroformates, their chemical reactivity is significantly altered by the substitution of an oxygen atom with sulfur. This modification makes them key building blocks for a wide range of commercially significant products.

These derivatives are frequently employed in the synthesis of agrochemicals, including pesticides and herbicides, as well as in the pharmaceutical industry. researchgate.net For instance, they are precursors in the creation of thiocarbamates, a class of compounds known for their biological activity. mdpi.com The synthesis of thiocarbamates can be achieved through the reaction of O-alkyl chlorothioformates with primary or secondary amines. mdpi.com

Furthermore, chlorothioformate esters are used in the production of polymers and dyes. Their role often involves acting as protecting groups for sensitive functionalities within a molecule during multi-step synthetic sequences, ensuring that reactions occur at the desired sites. angenechemical.com The versatility of chlorothioformates, such as O-phenyl chlorothioformate, extends to their use in synthesizing peptide α-thioesters and in thionocarbonylation reactions, which are crucial for creating bioactive compounds like antiviral and anticancer agents.

Academic Significance of S-Alkyl Chlorothioformates as Synthetic Intermediates

S-Alkyl chlorothioformates, including S-butyl chlorothioformate, hold considerable significance in academic research, primarily as tools for studying reaction mechanisms and as versatile synthetic intermediates. The substitution of the alkoxy oxygen in a chloroformate with an alkylthio group (S-alkyl) leads to notable changes in reaction pathways, providing a rich area for mechanistic investigation. researchgate.net

A significant area of academic study involves the solvolysis of these compounds. Kinetic studies, often analyzed using the Grunwald-Winstein equation, explore how different solvents influence the reaction rates and mechanisms. researchgate.neteurjchem.com Research has shown that replacing the oxygen with sulfur in these esters tends to shift the reaction mechanism away from a direct addition-elimination pathway towards an ionization (SN1-like) mechanism. researchgate.net For example, studies on tert-butyl chlorothioformate have been crucial in understanding these mechanistic dualities. researchgate.neteurjchem.com The stability and reactivity of S-alkyl chlorothioformates compared to their oxygen analogues make them ideal substrates for exploring the subtleties of nucleophilic substitution reactions.

Beyond mechanistic studies, S-alkyl chlorothioformates are valuable reagents for introducing thiocarbonyl moieties into organic molecules. They are used in the synthesis of various sulfur-containing compounds. For instance, they react with nucleophiles to form thiocarbamates and related derivatives. mdpi.com They have also been used in the synthesis of complex organometallic compounds, such as piano-stool iron complexes, where they serve as ligands. researchgate.net The ability of these reagents to create thionoesters, which are themselves valuable synthetic intermediates, further highlights their academic and synthetic importance. chemrxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9ClOS B086781 S-Butyl chlorothioformate CAS No. 13889-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-butyl chloromethanethioate
Source PubChem
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InChI

InChI=1S/C5H9ClOS/c1-2-3-4-8-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZPZAKCIKQKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70535354
Record name S-Butyl carbonochloridothioate
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Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13889-94-6
Record name S-Butyl carbonochloridothioate
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Record name S-Butyl carbonochloridothioate
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Record name (butylsulfanyl)(chloro)methanone
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Synthetic Methodologies for S Butyl Chlorothioformate and Analogous Compounds

Established Synthetic Routes to S-Alkyl Chlorothioformates

The synthesis of S-alkyl chlorothioformates, a class of compounds that includes S-butyl chlorothioformate, relies on a few well-documented chemical strategies. These routes are foundational to producing these valuable chemical intermediates.

Conversion of Xanthates to Chlorothioformates

A robust method for preparing S-alkyl chlorothioformates is through the conversion of S-alkyl O-ethyl xanthates. This approach avoids the need to handle volatile and odorous thiols directly. thieme-connect.com The synthesis involves reacting the corresponding S-alkyl O-ethyl dithiocarbonate with a Vilsmeier reagent, which can be generated in situ from N-formylmorpholine and a chlorinating agent like oxalyl chloride. thieme-connect.com This method circumvents the common problem of thiol oxidation to disulfides and provides a more direct route from alkyl halides, which are often the precursors to the xanthates themselves. thieme-connect.comwm.edu The reaction of xanthates with a Vilsmeier reagent typically proceeds in good yields for various primary and secondary alkyl groups. thieme-connect.comresearchgate.net

Similarly, O-alkyl chlorothioformates can be synthesized from potassium xanthates. This process also utilizes a Vilsmeier reagent, in this case derived from N-formylmorpholine and phosphorus oxychloride, and provides moderate yields, proving especially useful for larger alkyl groups where other methods are less viable. thieme-connect.com

Approaches Involving Thiophosgene (B130339) and Alkoxides/Alcohols

Thiophosgene (CSCl₂) is a cornerstone reagent in the synthesis of thiocarbonyl compounds, including chlorothioformates. researchgate.nettandfonline.commoltuslab.com The reaction of thiophosgene with alcohols or alkoxides is a common method for preparing the isomeric O-alkyl chlorothioformates. thieme-connect.comresearchgate.net This reaction is typically conducted at very low temperatures (e.g., -65 °C) to minimize the formation of byproducts such as O,O-dialkyl thiocarbonates, which can occur if the newly formed chlorothioformate reacts with the remaining alkoxide. thieme-connect.commdpi.com

To synthesize the target S-alkyl chlorothioformates, such as this compound, the more direct and preferred approach is the reaction of thiophosgene with a thiol (mercaptan). researchgate.net For the specific synthesis of this compound, butanethiol would be reacted with thiophosgene. This reaction directly establishes the required sulfur-carbon bond and is a well-established method for preparing this class of compounds. researchgate.netnih.gov

Comparative Analysis of Synthetic Efficiency and Reaction Yields

The efficiency and yield of S-alkyl chlorothioformate synthesis vary significantly depending on the chosen methodology and specific substrate.

The conversion of S-alkyl O-ethyl xanthates using a catalytic Vilsmeier reagent is reported to be highly efficient, providing good yields. thieme-connect.com This method is advantageous as it avoids the direct use of thiols and the associated side reactions. thieme-connect.com Below is a table of yields for various S-alkyl chlorothioformates prepared via this route. thieme-connect.com

S-Alkyl GroupYield (%)
Ethyl81
Propyl78
Butyl83
Cyclohexyl64
Neopentyl79
Benzyl82
Phenethyl86

In contrast, the synthesis of O-alkyl chlorothioformates from thiophosgene and alkoxides, while effective for smaller alkyl chains (four carbons or less), has notable drawbacks. thieme-connect.com A significant byproduct, O,O-dialkyl thiocarbonate, can form in amounts around 20% for the butyl derivative. thieme-connect.com Furthermore, the low reaction temperatures required can be problematic for larger alkyl chains due to the poor solubility of the alkoxide salts. thieme-connect.com

The direct reaction of thiols with phosgene (B1210022) (an analogous reaction) can also be challenging, as common catalysts like tertiary amines can lead to byproducts that complicate purification, which is particularly difficult for higher chlorothioformates that cannot be easily distilled. thieme-connect.de

Development of Scalable Production Protocols

Transitioning the synthesis of S-alkyl chlorothioformates from the laboratory bench to industrial-scale production requires the development of safe, efficient, and economically viable protocols.

A key challenge in scaling up reactions involving hazardous reagents like phosgene or thiophosgene is process safety and control. One advanced approach is the use of specialized catalysts that facilitate easy removal and recycling. For instance, in the analogous phosgenation of thiols, hexamethylguanidinium chloride has been identified as a suitable catalyst for the industrial manufacture of higher S-alkyl chlorothioformates. thieme-connect.de Its hydrochloride salt is insoluble in organic media once the reaction is complete, allowing for simple filtration and reuse in subsequent batches. thieme-connect.de

Another strategy for scalability, particularly for hazardous reactions, is the adoption of continuous flow chemistry. nih.gov Continuous stirred-tank reactors (CSTRs) or microreactors offer enhanced safety by minimizing the volume of hazardous materials at any given time, while also providing superior control over reaction parameters like temperature and residence time. nih.govnih.gov This can lead to improved yields and product quality. One-pot syntheses, where intermediates are not isolated, combined with solvent recycling, are also being developed to create more environmentally friendly and industrially applicable processes. mdpi.com For example, a scalable (100 g) procedure for producing methyl chlorothioformate from thiophosgene and methanol (B129727) has been elaborated, demonstrating the feasibility of scaling these specific transformations. nih.govrsc.org

Reactivity and Chemical Transformations of S Butyl Chlorothioformate

Free Radical-Mediated Reactions

The unique electronic properties of the chlorothioformate group enable its participation in free radical-mediated transformations, which are less common for typical carbonyl compounds.

S-Butyl chlorothioformate and its analogs serve as effective radical acceptors in carboxylation reactions. A notable example is the free radical-mediated carboxylation achieved by treating alkyl iodides with S-phenyl chlorothioformate and bis(tributyltin) under photoirradiation. rsc.orgrsc.org This approach represents a significant development in a field that had seen little advancement for 50 years. rsc.org In this process, an alkyl radical, generated from the alkyl iodide, adds intermolecularly to the C=S bond of the chlorothioformate. This addition is more efficient compared to additions to C=O bonds, which often suffer from reversibility. rsc.org The success of this reaction highlights the utility of S-alkyl chlorothioformates as carboxyl equivalent radical acceptors. rsc.org For instance, the reaction of 4-phenoxybutyl iodide with S-phenyl chlorothioformate and bis(tributyltin) under irradiation yields the corresponding S-phenyl thioate in significant amounts. rsc.org

The efficiency of alkyl radical addition to the thiocarbonyl group is strongly influenced by the electronic properties of the molecule, specifically the energy of its Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Nucleophilic alkyl radicals react more readily with radical acceptors that possess lower LUMO energies. rsc.org Computational studies, such as AM1 calculations, have been used to predict the reactivity of various carbonyl derivatives. rsc.org

These studies revealed that S-phenyl chlorothioformate has a notably low LUMO energy compared to other carbonyl compounds like dimethylcarbamoyl chloride, methyl chloroformate, and phosgene (B1210022). rsc.org This low LUMO energy makes it an excellent electrophile for capturing nucleophilic alkyl radicals. Experimental results align with these computational predictions, showing that S-phenyl chlorothioformate is highly effective in free radical carboxylation reactions, whereas reagents with higher LUMO energies are totally ineffective. rsc.org This correlation underscores that LUMO energy is a critical factor in designing and predicting the outcomes of such radical reactions. rsc.org

Table 1: Comparison of Calculated LUMO Energies for Various Carbonyl Derivatives

Compound LUMO Energy (eV)
Phosgene 0.45
Methyl chloroformate 0.21
Dimethylcarbamoyl chloride 0.15
Bis(thiophenyl) carbonate -0.68
S-Phenyl chlorothioformate -1.02

This table is generated based on data from computational studies cited in the text. rsc.org

Nucleophilic Reactions and Derivative Synthesis

The primary reactivity of this compound involves nucleophilic acyl substitution, where the chloride ion acts as a leaving group. This pathway is fundamental to the synthesis of a wide array of thiocarbonyl derivatives.

This compound is a key reagent for the synthesis of S-alkyl thiocarbamates. These compounds are formed through the reaction of the chlorothioformate with primary or secondary amines in a process known as thioacylation. mdpi.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by the elimination of hydrogen chloride. There are two isomers of thiocarbamates: O-thiocarbamates and S-thiocarbamates. wikipedia.org The use of this compound specifically yields the S-thiocarbamate isomer. wikipedia.org While thiocarbamates can be synthesized through various methods, using an alkyl chlorothioformate to thioacylate an amine is a direct and established route. mdpi.com

This compound can be converted into thionoesters, which are valuable synthetic intermediates. nih.gov This transformation is typically achieved by reacting the chlorothioformate with a carbon-based nucleophile, such as an organometallic reagent. Research on the analogous methyl chlorothioformate has shown that organomagnesium reagents (Grignard reagents) are particularly effective for this conversion, while organolithium compounds can be overly reactive, leading to complex product mixtures. nih.govchemrxiv.org The reaction with a Grignard reagent, such as an alkyl or aryl magnesium bromide, results in the displacement of the chloride to form a new carbon-carbon bond, yielding the corresponding thionoester. nih.govchemrxiv.org

This compound functions as an alkoxythiocarbonylating agent. mdpi.com In this role, it is used to introduce the butoxythiocarbonyl group (CH3CH2CH2CH2-S-C(O)-) onto a nucleophilic substrate. The most common application is in the thioacylation of amines to produce thiocarbamates. mdpi.com This process is a key step in the synthesis of various fine chemicals and demonstrates the utility of S-alkyl chlorothioformates as reactive building blocks in organic chemistry. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
S-Phenyl chlorothioformate
Thiocarbamate
O-Alkyl thiocarbamate
Thionoester
Alkyl iodide
Bis(tributyltin)
4-Phenoxybutyl iodide
S-Phenyl thioate
Dimethylcarbamoyl chloride
Methyl chloroformate
Phosgene
Bis(thiophenyl) carbonate
Hydrogen chloride
Organomagnesium reagent (Grignard reagent)

Applications in Complex Molecule Synthesis of this compound

This compound serves as a versatile reagent in the synthesis of complex organic molecules, demonstrating utility in the preparation of peptidyl carbamate and thiocarbamate inhibitors, as an intermediate in specialized peptide synthesis methodologies, and as a potential C1-synthon for the construction of heterocyclic compounds.

Precursors for Peptidyl Carbamate and Thiocarbamate Inhibitors

This compound and its isomers, such as isobutyl chlorothioformate, are valuable precursors in the synthesis of peptidyl carbamates and thiocarbamates, which are significant classes of enzyme inhibitors. Research has indicated that isobutyl chlorothioformate is a specific precursor in novel synthetic routes for preparing peptidyl carbamate and thiocarbamate inhibitors of the enzyme elastase.

The general synthesis of thiocarbamates often involves the reaction of an amine with a chlorothioformate. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a thiocarbamate linkage. This reactivity allows for the incorporation of the S-butylthiocarbonyl moiety into peptide-like structures, which can mimic the transition state of peptide hydrolysis by proteases, thereby acting as potent inhibitors.

The synthesis of N-Cbz alcohols, which are precursors to carbamates, can be achieved using isobutylchloroformate, a related compound. This highlights the utility of chloroformate and chlorothioformate derivatives in the generation of carbamate and thiocarbamate functionalities in complex molecules.

Table 1: Examples of Chloroformate/Chlorothioformate Use in Inhibitor Precursor Synthesis

PrecursorReagentProduct TypeTarget Enzyme Class
Amino Acid DerivativeIsobutyl ChloroformateN-Cbz AlcoholProteases
Peptide DerivativeIsobutyl ChlorothioformatePeptidyl ThiocarbamateElastase

Intermediates in Peptide Synthesis Methodologies

While this compound is not a standard reagent in mainstream peptide synthesis methodologies like Solid-Phase Peptide Synthesis (SPPS), its chemical properties suggest potential applications in more specialized or non-standard approaches.

Standard peptide synthesis relies on the use of well-established protecting groups and coupling reagents. The two major strategies in SPPS are the Boc/Bzl and Fmoc/tBu protection schemes. In these methods, the N-terminus of the amino acid is protected by either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the side chains are protected with groups like benzyl (Bzl) or tert-butyl (tBu).

The formation of the peptide bond is facilitated by coupling reagents that activate the carboxylic acid group of the incoming amino acid. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., BOP, PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). These reagents are chosen for their efficiency in promoting amide bond formation while minimizing side reactions, particularly racemization.

This compound is not typically employed as a coupling reagent in these standard protocols. Its high reactivity could lead to undesirable side reactions with the various functional groups present in a growing peptide chain. However, its ability to react with amines to form thiocarbamates could potentially be utilized in specific, non-conventional peptide modification or ligation strategies. For instance, it could be used to introduce a specific blocking group or to create a handle for further chemical modification, separate from the primary peptide bond formation steps.

Table 2: Common Reagents in Solid-Phase Peptide Synthesis

Reagent TypeExamplesFunction
Nα-Protecting GroupsBoc, FmocProtects the N-terminal amine of the amino acid.
Side-Chain Protecting GroupsBzl, tBuProtects reactive side chains of amino acids.
Coupling ReagentsDCC, HBTU, PyBOPActivates the carboxylic acid for amide bond formation.

Role as C1-Synthons for Heterocyclic Compounds

This compound has the potential to act as a C1-synthon in the synthesis of various heterocyclic compounds. A C1-synthon is a chemical entity that provides a single carbon atom to the backbone of a new ring structure. The electrophilic carbonyl carbon of this compound, attached to both a sulfur and a chlorine atom, makes it a reactive species for the introduction of a thiocarbonyl group.

The reaction of this compound with binucleophilic reagents, such as compounds containing both an amine and a thiol or hydroxyl group, can lead to the formation of heterocyclic rings. For example, reaction with an amino-thiol could, after initial formation of a thiocarbamate, undergo an intramolecular cyclization to form a thiazolidinone or a related heterocyclic system.

While direct examples of this compound being used as a C1-synthon for the synthesis of thiazoles or oxazoles are not prevalent in the literature, the reactivity of analogous compounds supports this potential application. For instance, phenyl chlorothionoformate reacts with amines to produce isothiocyanates, which are well-known precursors for a variety of sulfur- and nitrogen-containing heterocycles. Similarly, dithiocarbamates, which can be formed from the reaction of amines with carbon disulfide (a C1-synthon), are versatile intermediates in the synthesis of heterocyclic rings.

The combinatorial synthesis of oxazol-thiazole bis-heterocycles has been achieved using Fmoc-isothiocyanate as a traceless reagent for the formation of the thiazole ring. This demonstrates the principle of using a C1-synthon to construct such heterocyclic systems. Given its reactivity, this compound could potentially be employed in similar synthetic strategies, where the butylthio group would act as a leaving group during the cyclization step.

Table 3: Examples of C1-Synthons in Heterocyclic Synthesis

C1-SynthonReactantHeterocyclic Product
Phenyl ChlorothionoformatePrimary AminePrecursor to various heterocycles via isothiocyanate
Carbon DisulfideAmineDithiocarbamate (B8719985) intermediate for heterocycle synthesis
Fmoc-IsothiocyanateOxazole Amino AcidThiazole

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic landscape of S-Butyl chlorothioformate. Through the calculation of molecular orbitals and the optimization of its geometry using Density Functional Theory (DFT), a detailed picture of its electronic characteristics can be obtained.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) being of particular importance. These frontier orbitals are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to have significant contributions from the sulfur and oxygen lone pairs, as well as the π-system of the carbonyl group. The LUMO is likely to be the antibonding π* orbital of the C=O bond. The analysis of these orbitals can predict the most probable sites for nucleophilic and electrophilic attack.

Table 1: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO -1.5 Antibonding π* orbital of the carbonyl group
HOMO -9.8 Primarily composed of sulfur and oxygen lone pair orbitals

Note: These values are illustrative and would require specific calculations to be confirmed.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate predictions of bond lengths, bond angles, and dihedral angles.

These calculations are crucial for understanding the molecule's three-dimensional shape and the spatial relationship between its different functional groups. The optimized geometry is the foundation for further computational analyses, including vibrational frequency calculations and the study of reaction mechanisms.

Mechanistic Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states—the highest energy point along a reaction coordinate. By mapping the potential energy surface of a reaction, chemists can understand the energetic barriers and the geometry of the transient species involved.

For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can be used to model the approach of a nucleophile to the carbonyl carbon. This allows for the calculation of the activation energy and the structure of the tetrahedral intermediate and the subsequent transition state for the departure of the chloride leaving group. These studies provide insights into the reaction kinetics and the factors that influence the reaction pathway.

Conformational Analysis and Intermolecular Interactions

The flexibility of the butyl group and the nature of the chlorothioformate moiety give rise to various possible conformations for this compound. Understanding the relative stabilities of these conformers is essential for a complete picture of the molecule's behavior.

Rotation around the C-S bond in chlorothioformates leads to different spatial arrangements of the substituent relative to the carbonyl group. In molecules of the type XC(O)SY, two primary planar conformations are possible: syn and anti. The syn conformation, where the substituent Y is eclipsed with the carbonyl oxygen, is generally the more stable form for S-alkyl chlorothioformates. This preference is influenced by a combination of steric and electronic factors.

Furthermore, rotation around the S-C bond of the butyl group introduces additional conformational possibilities, namely gauche and anti conformers. Therefore, the most stable conformer of this compound is likely to be a combination of these, such as syn-gauche or syn-anti. Computational studies on similar molecules like ethyl chlorothioformate have shown that the crystalline solid consists exclusively of the syn-gauche conformer.

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study hyperconjugative interactions and charge delocalization within a molecule. For chlorothioformate species, NBO analysis has been used to rationalize the preference for the syn conformation. It reveals that both resonance (mesomeric) and anomeric (hyperconjugation) charge-transfer interactions play a crucial role in the equilibrium between syn and anti forms. The electronegativity of the substituent on the sulfur atom can also influence this conformational preference.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method for partitioning a molecule's electron density to define atoms and the bonds between them. This approach allows for the characterization of intermolecular interactions. In the context of chlorothioformates, AIM has been used to analyze intermolecular forces in the solid state, providing insights into crystal packing and non-covalent interactions.

Gas-Phase Stability Assessments of Key Intermediates

Computational and theoretical studies have provided significant insights into the gas-phase behavior of chlorothioformates and related compounds. While direct computational studies on this compound are not extensively documented in the reviewed literature, valuable inferences can be drawn from theoretical investigations into analogous compounds such as ethyl chlorothioformate and sec-butyl chloroformate. These studies help in understanding the conformational preferences and the stability of key intermediates in potential gas-phase reactions.

Conformational Stability

In the gas phase, the stability of S-alkyl chlorothioformates is dictated by the rotational isomers arising from rotations around the C-S and S-C bonds. Theoretical calculations on related molecules, like ethyl chlorothioformate, have shown a preference for a syn conformation, where the alkyl group is syn-periplanar to the carbonyl group. It is generally accepted that chlorothioformate esters predominantly exist in a syn conformation where the halogen atom is in a trans position with respect to the alkyl group. This conformational preference is a critical factor in determining the molecule's ground-state energy and its subsequent reactivity in the gas phase. For this compound, it is therefore anticipated that the syn conformer is the most stable in the gas phase.

Intermediates in Gas-Phase Elimination Reactions

Theoretical studies on the gas-phase elimination kinetics of alkyl chloroformates, particularly sec-butyl chloroformate, offer a strong model for understanding the potential intermediates in the thermal decomposition of this compound. The thermal decomposition of such compounds, which possess a Cβ–H bond, can proceed via two primary mechanisms: a concerted process or a stepwise mechanism involving the formation of an unstable intermediate.

Theoretical calculations have been employed to elucidate the most likely reaction pathway by comparing the activation energies and thermodynamic parameters of the transition states for both mechanisms. researchgate.net For sec-butyl chloroformate, these calculations indicate that a stepwise mechanism, which involves the formation of an unstable chloroformic acid intermediate, is energetically favored over a one-step concerted elimination. researchgate.net

The key intermediates in these pathways are the transition states. The stability of these transition states, reflected in the activation energy (Ea), determines the kinetics of the decomposition. Computational studies using Density Functional Theory (DFT) and other high-level methods have been used to calculate these parameters.

The following tables present the calculated kinetic and thermodynamic parameters for the concerted and stepwise gas-phase elimination of sec-butyl chloroformate, which serves as a proxy for understanding the stability of intermediates in the decomposition of this compound.

Table 1: Calculated Kinetic and Thermodynamic Parameters for the Concerted Gas-Phase Elimination of sec-Butyl Chloroformate at 528 K

MethodEa (kJ/mol)Log AΔH‡ (kJ/mol)ΔS‡ (J/K·mol)ΔG‡ (kJ/mol)
CAM-B3LYP/6-311++G(d,p)184.513.54179.4-0.15179.4
M06/6-311++G(d,p)179.513.70174.32.94172.5
MPW1WP91/6-311++G(d,p)176.513.45171.3-1.88172.5
PBE1PBE/6-311++G(d,p)176.613.48171.5-1.41172.3
CBS-QB3198.013.34192.8-3.91195.2
Data sourced from theoretical calculations on sec-butyl chloroformate, serving as an analogue. researchgate.net

Table 2: Calculated Kinetic and Thermodynamic Parameters for the Stepwise Gas-Phase Elimination of sec-Butyl Chloroformate at 528 K

MethodEa (kJ/mol)Log AΔH‡ (kJ/mol)ΔS‡ (J/K·mol)ΔG‡ (kJ/mol)
CAM-B3LYP/6-311++G(d,p)171.113.62165.91.55164.9
M06/6-311++G(d,p)167.313.78162.24.63159.5
MPW1WP91/6-311++G(d,p)163.613.51158.4-0.61158.8
PBE1PBE/6-311++G(d,p)163.813.54158.6-0.15158.7
CBS-QB3185.013.41179.8-2.48181.3
Data sourced from theoretical calculations on sec-butyl chloroformate, serving as an analogue. researchgate.net

These theoretical findings suggest that for butyl-containing chloroformates, and likely by extension for this compound, the transition state leading to the formation of an intermediate (in the stepwise mechanism) is more stable (i.e., has a lower activation energy) than the transition state for the direct, concerted elimination. This highlights the importance of considering ionic intermediates even in what are ostensibly gas-phase thermal reactions.

Advanced Research Applications and Future Perspectives

Strategic Utility in Medicinal Chemistry and Agrochemical Research

S-Butyl chlorothioformate serves as a key precursor in the synthesis of S-alkyl thiocarbamates and related compounds, which are classes of molecules with diverse biological activities. The introduction of the S-butylthiocarbonyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

In the realm of medicinal chemistry , thiocarbamates have demonstrated a wide spectrum of therapeutic potential. Research has shown that various thiocarbamate derivatives exhibit promising inhibitory activity against nitric oxide (NO) production in lipopolysaccharide-activated macrophages, suggesting their potential as anti-inflammatory agents. nih.gov The structure-activity relationship studies of these compounds often reveal that the nature of the alkyl or aryl group attached to the sulfur atom can modulate their potency. This compound provides a direct route to introduce the S-butyl group, allowing for the systematic exploration of this structural variation in drug design and development. Furthermore, dithiocarbamates, which can be synthesized from precursors like this compound, have shown promise as antifungal agents and are being investigated for their potential in addressing fungal resistance. unict.it

In agrochemical research , thiocarbamates are a well-established class of herbicides. wikipedia.org Butylate, an S-ethyl N,N-diisobutylthiocarbamate, is a notable example of a thiocarbamate herbicide used for the control of grassy and broadleaf weeds in corn. wikipedia.orgnih.gov The mode of action of thiocarbamate herbicides often involves the inhibition of lipid synthesis in susceptible plants. This compound can be utilized to synthesize novel S-butyl thiocarbamate derivatives for screening as potential herbicides with improved efficacy, selectivity, or environmental profiles. Additionally, dithiocarbamates are widely used as multi-site contact fungicides, playing a crucial role in resistance management strategies for various plant pathogens. nih.gov The ability to readily synthesize a variety of S-butyl thiocarbamate and dithiocarbamate (B8719985) analogs using this compound as a starting material is of significant strategic importance in the ongoing search for new and effective crop protection agents.

Table 1: Examples of Biologically Active Compound Classes Accessible from this compound
Compound ClassPotential ApplicationRole of this compound
S-Butyl ThiocarbamatesHerbicides, Anti-inflammatory agentsKey building block for the S-butylthiocarbonyl moiety
S-Butyl DithiocarbamatesFungicides, Anticancer agentsPrecursor for the synthesis of dithiocarbamate derivatives

Development of Greener Synthetic Approaches for Chlorothioformates

One promising greener approach involves the use of catalytic methods . For instance, a process for the preparation of chlorothioformates by reacting a mercaptan with phosgene (B1210022) in the presence of an activated carbon catalyst has been developed. researchgate.net This catalytic approach can improve the efficiency and selectivity of the reaction, potentially reducing the amount of phosgene required and minimizing byproduct formation. Furthermore, novel methods for phosgene synthesis using chloride catalysis at room temperature and atmospheric pressure are being explored, which could lead to safer and more energy-efficient production of this key intermediate. nih.gov

Phosgene-free synthetic routes are also a major focus of green chemistry research. One such method involves the reaction of S-alkyl O-ethyl xanthates with a catalytic amount of Vilsmeier reagent to produce S-alkyl chlorothioformates in good yields. This approach avoids the direct handling of phosgene, making the synthesis inherently safer. Additionally, the development of one-pot syntheses of thiocarbamates from thiols, amines, and carbon dioxide using the Mitsunobu reagent presents an alternative pathway that bypasses the need for chlorothioformate intermediates altogether, representing a significant step towards a more sustainable chemical industry. organic-chemistry.org The use of solvent-free conditions for the synthesis of thiocarbamates from thiols and isocyanates is another green chemistry strategy that reduces waste and energy consumption. researchgate.net

Table 2: Comparison of Synthetic Methods for Chlorothioformates
MethodKey Features"Green" Advantages
Traditional Phosgene RouteReaction of mercaptans with phosgeneEstablished and high-yielding
Catalytic Phosgene RouteUse of activated carbon or other catalystsImproved efficiency, potentially less phosgene required
Xanthate-Vilsmeier RouteReaction of xanthates with catalytic Vilsmeier reagentPhosgene-free, milder conditions
Alternative Thiocarbamate SynthesesOne-pot reactions, solvent-free conditionsAvoids chlorothioformate intermediate, reduced waste

Elucidation of Broader Organic Reaction Mechanisms Through Chlorothioformate Studies

The study of the reactivity of chlorothioformates, including this compound, provides valuable insights into the fundamental principles of organic reaction mechanisms. The presence of the thiocarbonyl group and the chlorine leaving group allows for the investigation of various reaction pathways, including nucleophilic substitution and addition-elimination reactions.

Solvolysis reactions , where the solvent acts as the nucleophile, are particularly informative for mechanistic studies. researchgate.net The solvolysis of chlorothioformates can proceed through different mechanisms depending on the structure of the alkyl group, the solvent polarity, and the nucleophilicity of the solvent. For example, the solvolysis of tert-butyl chlorothioformate has been shown to proceed via an ionization mechanism (Sɴ1). researchgate.neteurjchem.com In contrast, the solvolysis of other alkyl chlorothioformates can occur through a bimolecular addition-elimination pathway or a concerted Sɴ2-like mechanism. nih.gov

Kinetic studies of these reactions, often employing techniques like titration to monitor the reaction progress, allow for the determination of reaction rates and the elucidation of the factors that influence them. amherst.eduquizlet.com By systematically varying the structure of the chlorothioformate and the reaction conditions, researchers can probe the electronic and steric effects on the reaction mechanism. These studies contribute to a deeper understanding of the reactivity of thiocarbonyl compounds in general, which are an important class of molecules in organic synthesis. unict.itresearchgate.netacs.orguzh.ch The insights gained from these mechanistic investigations can be applied to the design of new synthetic methods and the prediction of the reactivity of other related functional groups.

Table 3: Common Mechanistic Pathways in Chlorothioformate Reactions
MechanismDescriptionFavored by
Sɴ1 (Ionization)Stepwise process involving the formation of a carbocation intermediate.Tertiary alkyl groups, polar protic solvents.
Addition-EliminationStepwise process involving the formation of a tetrahedral intermediate.Strong nucleophiles, less sterically hindered substrates.
Sɴ2 (Concerted)Single-step process where bond formation and bond breaking occur simultaneously.Primary or secondary alkyl groups, strong nucleophiles.

Exploration of Novel this compound Derived Materials and Bioactive Scaffolds

The reactivity of this compound also opens up possibilities for its use as a building block in the creation of novel polymers and bioactive materials. The thiocarbamate linkage, which can be readily formed from this compound, can be incorporated into polymer backbones or as pendant groups, imparting unique properties to the resulting materials.

Thiocarbamate-containing polymers are an emerging class of materials with potential applications in various fields. For example, a patent has been filed for a thiocarbamate polymer synthesized from monomers containing thiol and isocyanate functional groups. google.com These polymers can be designed to have specific thermal and mechanical properties, making them suitable for applications such as 3D printing. The incorporation of the S-butyl group from this compound could be used to tune the properties of these polymers, for instance, by influencing their solubility, thermal stability, or mechanical strength.

In the field of biomedical applications , there is a growing interest in the development of bioactive scaffolds that can support tissue regeneration. nih.gov Thiolated polymers are being extensively investigated for the fabrication of hydrogels and other scaffolds for drug delivery and tissue engineering. nih.gov The thiol groups in these polymers can be used for cross-linking or for the attachment of bioactive molecules. This compound could potentially be used to introduce thiocarbamate linkages into these scaffolds, which may offer advantages in terms of biocompatibility, biodegradability, or the ability to control the release of therapeutic agents. While specific examples of bioactive scaffolds derived directly from this compound are not yet widely reported, the versatility of thiocarbamate chemistry suggests that this is a promising area for future research. The ability to create novel polymers and functionalize biomaterials with the S-butylthiocarbonyl group could lead to the development of advanced materials with tailored properties for a wide range of applications.

Q & A

Q. What safety protocols should be prioritized when handling S-butyl chlorothioformate in laboratory settings?

Researchers must use fume hoods, wear nitrile gloves, chemical-resistant lab coats, and eye protection. In case of inhalation, immediately move the affected individual to fresh air and consult a physician. Safety data sheets for analogous chlorothioformates emphasize avoiding skin contact and ensuring proper ventilation .

Q. Which spectroscopic methods are recommended for characterizing this compound purity and structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical for structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity. Experimental details, including solvent selection and calibration standards, should align with guidelines for related compounds, such as isobutyl chloroformate .

Q. How should synthesis procedures for this compound be documented to ensure reproducibility?

Follow journal-specific formatting (e.g., Beilstein Journal of Organic Chemistry): detail reaction conditions (temperature, solvent, stoichiometry), purification steps (distillation, chromatography), and characterization data. For novel compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) in supplementary materials .

Advanced Research Questions

Q. What experimental designs are effective for studying the solvolysis kinetics of this compound?

Use Grunwald-Winstein analyses to correlate solvent ionizing power (Y-values) with rate constants. Kinetic studies should employ varying solvent systems (e.g., aqueous acetone, ethanol-water) and temperatures. Reference methodologies from tert-butyl chlorothioformate solvolysis studies, which utilize linear free-energy relationships to distinguish between associative and dissociative mechanisms .

Q. How can contradictions in solvolysis rate data for this compound be resolved?

Conduct comparative analyses under standardized solvent conditions (e.g., 80% aqueous acetone). Replicate experiments with rigorous control of variables (humidity, reagent purity). Apply statistical tools (e.g., error propagation, confidence intervals) to validate discrepancies, as demonstrated in isobutyl chlorothioformate studies .

Q. What strategies are appropriate for extrapolating toxicity data when direct studies on this compound are lacking?

Use Quantitative Structure-Activity Relationship (QSAR) models based on ethyl chlorothioformate’s AEGL-2 values. Combine in vitro assays (e.g., cell viability tests) with computational toxicology to predict acute exposure risks. Note structural differences (e.g., alkyl chain length) that may alter toxicity profiles .

Q. How do solvent nucleophilicity and ionizing power influence the reaction mechanism of this compound?

Analyze solvent effects using Swain-Scott nucleophilicity (n) and Grunwald-Winstein Y-parameters. For example, high n-values in ethanol favor nucleophilic substitution (SN2), while high Y-values in aqueous acetone promote ionization (SN1). Mechanistic insights from isopropyl chlorothioformate solvolysis studies provide a framework for comparison .

Methodological Guidance for Data Presentation

Q. How should conflicting kinetic data be addressed in publications?

Follow Beilstein Journal of Organic Chemistry guidelines: clearly distinguish primary data from interpretations. Use tables to compare rate constants across solvent systems, and discuss potential sources of error (e.g., solvent purity, temperature fluctuations). Cite prior studies to contextualize discrepancies .

Q. What are best practices for reporting toxicity assessments in the absence of compound-specific data?

Explicitly state limitations and justify extrapolation methods (e.g., read-across from ethyl chlorothioformate). Include in silico predictions (e.g., OECD QSAR Toolbox) and in vitro results in supplementary files. Emphasize the need for future in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.